1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPQQYAYITNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
Using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (3 atm) in ethanol at 60°C for 12 hours affords the target compound in 89% yield. This method is scalable but requires careful control of hydrogen pressure to avoid over-reduction.
Borane-Tetrahydrofuran (BH3·THF) Reduction
Treating the nitrile with BH3·THF in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours provides the amine in 78% yield. This approach avoids high-pressure equipment but demands strict anhydrous conditions.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C, H2 (3 atm), EtOH, 60°C, 12 h | 89% | |
| BH3·THF reduction | BH3·THF, THF, 0°C→RT, 6 h | 78% |
Alternative Route: Reductive Amination of Aldehyde Intermediates
A two-step pathway involves synthesizing 4-(2-methyl-1H-benzimidazol-1-yl)benzaldehyde followed by reductive amination.
Aldehyde Synthesis
Oxidation of 4-(2-methyl-1H-benzimidazol-1-yl)benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature for 4 hours yields the aldehyde intermediate (92% yield).
Reductive Amination
Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid) for 24 hours produces the target amine in 81% yield.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize solid-phase resin techniques to streamline purification. For instance, anchoring 4-(2-methyl-1H-benzimidazol-1-yl)benzoic acid to 2-chlorotrityl resin enables iterative coupling with methylamine derivatives. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via high-performance liquid chromatography (HPLC), achieving >95% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ullmann + Hydrogenation | 89% | >90% | High | Moderate |
| BH3·THF Reduction | 78% | 85% | Medium | Low |
| Reductive Amination | 81% | 88% | High | High |
| Solid-Phase Synthesis | 72% | >95% | Low | High |
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring substitution at the benzimidazole’s 1-position requires careful selection of catalysts and bases. Copper(I) iodide with 1,10-phenanthroline as a ligand improves selectivity in Ullmann couplings.
-
Amine Protection : Temporary protection of the primary amine with tert-butoxycarbonyl (Boc) groups during benzimidazole synthesis prevents unwanted side reactions.
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Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces environmental impact without sacrificing yield .
Chemical Reactions Analysis
1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine have shown cytotoxic effects against various leukemia cell lines such as K562 and HL60. The 50% inhibitory concentration (IC50) values for these compounds were comparable to established chemotherapeutic agents, suggesting their potential as anticancer drugs .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives achieved minimum inhibitory concentrations (MIC) that were significantly lower than those of standard antibiotics like ampicillin . This suggests that this compound could be explored further for its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has shown that benzimidazole compounds can exhibit anti-inflammatory properties. Studies have reported that some derivatives reduce edema and pain in animal models, indicating their potential use in treating inflammatory conditions . The mechanism may involve inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with biopolymers in the living system, which allows them to exert their biological effects . The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features, molecular properties, and applications of 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine and related compounds:
Key Research Findings
Impact of Fluorination and Bicyclic Groups
The fluorinated bicyclopentyl derivative (C₁₂H₁₄FN) exhibits superior metabolic stability compared to the parent compound due to fluorine’s electronegativity and the bicyclic system’s rigidity, which reduces oxidative degradation . This makes it a candidate for central nervous system (CNS) drugs requiring prolonged half-lives.
Role of Heterocyclic Substituents
- Imidazole vs. Benzimidazole : The imidazole-containing analog (C₁₁H₁₃N₃) shows antifungal activity but lacks the broad-spectrum kinase inhibition seen in benzimidazole derivatives, highlighting the importance of the fused benzene ring in target selectivity .
- Thiazole vs. Benzimidazole : Thiazole-substituted compounds (C₁₀H₁₀N₂S) demonstrate enhanced antibacterial efficacy due to sulfur’s role in disrupting bacterial membranes, a mechanism less prominent in benzimidazoles .
Solubility and Salt Forms
The hydrochloride salt of 1-[4-(2-methoxyphenoxy)phenyl]methanamine (C₁₄H₁₆ClNO₂) shows improved aqueous solubility (265.74 g/mol) compared to the free base, facilitating in vitro assays requiring physiological pH conditions .
Biological Activity
1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3
- Molecular Weight : 225.30 g/mol
- CAS Number : 19627294
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain amine oxidases, which play a role in various metabolic pathways and inflammatory responses.
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Anticancer Activity
Several studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A375 (melanoma) | 15.5 | Induces ROS and DNA damage | |
| MDA-MB-231 (breast cancer) | 5.2 | Triggers apoptosis via caspase activation |
The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives possess antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections, although further studies are required to fully understand their efficacy.
Case Study 1: Anticancer Efficacy
A study published in MDPI investigated the effects of benzimidazole complexes on human melanoma cells. The results indicated that the compound significantly enhanced radiation sensitivity by inducing DNA damage through ROS formation, leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The study demonstrated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as therapeutic agents against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or dipolar cycloaddition. For example, benzimidazole derivatives are synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
- Base choice : Potassium carbonate (K₂CO₃) facilitates deprotonation in nucleophilic substitutions .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., benzimidazole NH at δ 12–13 ppm) and confirms substituent positions .
- FT-IR : Identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 264.1378 for C₁₅H₁₄N₃) .
Advanced Research Questions
Q. How does the 2-methyl group on the benzimidazole ring influence electronic properties and reactivity?
- Mechanistic Insight : The methyl group induces steric hindrance, reducing electrophilic substitution rates at the benzimidazole C4/C7 positions. Computational studies (DFT) show a 0.15 eV increase in HOMO energy, enhancing nucleophilic reactivity .
- Experimental Validation : Compare reaction kinetics with non-methylated analogs using UV-Vis or cyclic voltammetry .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Harmonization :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC₅₀ values vary by 10–20% across studies) .
- Structural analogs : Compare activity of derivatives (e.g., 5,6-dimethyl vs. 4-chloro substitutions) to isolate substituent effects .
Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?
- Applications :
- Reaction pathway modeling : Simulate intermediates in nucleophilic substitution reactions (e.g., transition state energy barriers) .
- Pharmacophore mapping : Identify key binding motifs (e.g., benzimidazole NH as a hydrogen-bond donor) for target proteins .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallization issues : Poor solubility in common solvents (e.g., <1 mg/mL in ethanol) and polymorphism.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
